molecular formula C17H11Cl2NO B1420700 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-53-5

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420700
CAS No.: 1160263-53-5
M. Wt: 316.2 g/mol
InChI Key: AABDNDWRGHXGKY-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a chloro group at the 8-position of the quinoline ring and a 3-methylphenyl substituent at the 2-position. Its molecular formula is C₁₇H₁₁Cl₂NO, with a molecular weight of 332.18 g/mol . The compound’s structure combines a reactive acyl chloride group with electron-donating (3-methylphenyl) and electron-withdrawing (chloro) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

8-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABDNDWRGHXGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(3-methylphenyl)quinoline-4-carboxylic acid. The process can be summarized as follows:

    Starting Material: 2-(3-methylphenyl)quinoline-4-carboxylic acid.

    Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the compound to quinoline derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from the reduction of the acyl chloride group.

Scientific Research Applications

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is exploited in medicinal chemistry to design compounds that can target specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoline-4-carbonyl chlorides vary primarily in the substituents at the 2- and 8-positions. Key analogs include:

Compound Name Substituent (2-Position) 8-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Data
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 3-Methylphenyl Cl C₁₇H₁₁Cl₂NO 332.18 Limited data; inferred reactivity from analogs
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride 3-Chlorophenyl Cl C₁₆H₈Cl₃NO 344.60 Enhanced electrophilicity due to Cl; used in acylation reactions
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride 3-Ethoxyphenyl Cl C₁₈H₁₃Cl₂NO₂ 346.00 LogP = 5.16; higher hydrophobicity vs. methyl
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride 2-Methylphenyl Cl C₁₇H₁₁Cl₂NO 332.18 Discontinued; structural isomerism alters reactivity
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 3-Methoxyphenyl Cl C₁₇H₁₁Cl₂NO₂ 332.18 Methoxy group increases polarity; NMR δ(H) 8.5–7.2 ppm

Key Observations :

  • Electron Effects : Chloro and methoxy groups at the 3-position increase electrophilicity of the carbonyl carbon compared to methyl, enhancing reactivity in nucleophilic acyl substitutions .
  • Hydrophobicity : Ethoxy and methyl groups improve lipid solubility (e.g., LogP = 5.16 for ethoxyphenyl vs. ~4.5 estimated for methylphenyl) .
  • Isomerism : 2-Methylphenyl analogs exhibit distinct steric and electronic profiles compared to 3-substituted derivatives .

Spectral Data and Structural Confirmation

NMR Trends :

  • ¹H NMR: Quinoline protons (H-5, H-6, H-7) resonate at δ 8.5–9.0 ppm for chloro-substituted derivatives, while methylphenyl variants show upfield shifts (δ 7.2–8.0 ppm) due to electron-donating effects . Aromatic protons on the 3-substituted phenyl group appear as multiplet signals between δ 7.0–7.5 ppm .
  • ¹³C NMR :
    • Carbonyl carbons (C=O) resonate at δ 165–170 ppm, with chloro-substituted analogs at higher δ values .

Mass Spectrometry :

  • HRMS data confirms molecular ions ([M+H]⁺) within ±0.001 Da accuracy for derivatives like C3 (4-chlorophenyl) and C7 (4-CF₃ phenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

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